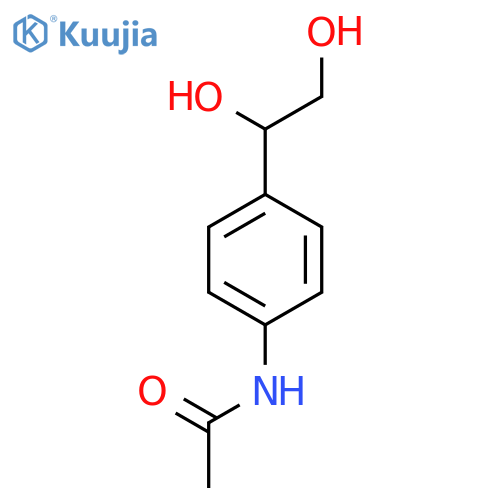

Cas no 2228176-34-7 (N-4-(1,2-dihydroxyethyl)phenylacetamide)

2228176-34-7 structure

商品名:N-4-(1,2-dihydroxyethyl)phenylacetamide

N-4-(1,2-dihydroxyethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-4-(1,2-dihydroxyethyl)phenylacetamide

- N-[4-(1,2-dihydroxyethyl)phenyl]acetamide

- EN300-1786131

- 2228176-34-7

-

- インチ: 1S/C10H13NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,10,12,14H,6H2,1H3,(H,11,13)

- InChIKey: FYNPQFMMPQVZFI-UHFFFAOYSA-N

- ほほえんだ: OC(CO)C1C=CC(=CC=1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

N-4-(1,2-dihydroxyethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786131-10.0g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1786131-0.5g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1786131-0.1g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1786131-0.25g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1786131-2.5g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1786131-1.0g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1786131-5.0g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1786131-0.05g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1786131-1g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1786131-5g |

N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |

2228176-34-7 | 5g |

$2858.0 | 2023-09-19 |

N-4-(1,2-dihydroxyethyl)phenylacetamide 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2228176-34-7 (N-4-(1,2-dihydroxyethyl)phenylacetamide) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬